2-Chloro-6-ethylpyridine

Lipophilicity ADME Medicinal Chemistry

2-Chloro-6-ethylpyridine (CAS 109201-46-9) is a halogenated pyridine derivative with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. As a member of the chloropyridine class, its structure features a chlorine atom at the 2-position and an ethyl group at the 6-position of the pyridine ring, creating a unique substitution pattern that confers distinct reactivity and physicochemical properties.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 109201-46-9
Cat. No. B034983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethylpyridine
CAS109201-46-9
SynonymsPyridine, 2-chloro-6-ethyl- (9CI)
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC=C1)Cl
InChIInChI=1S/C7H8ClN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3
InChIKeyUXLXXZQDFZQLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-ethylpyridine (CAS 109201-46-9): A Dual-Functional Pyridine Intermediate for Precision Synthesis


2-Chloro-6-ethylpyridine (CAS 109201-46-9) is a halogenated pyridine derivative with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol [1]. As a member of the chloropyridine class, its structure features a chlorine atom at the 2-position and an ethyl group at the 6-position of the pyridine ring, creating a unique substitution pattern that confers distinct reactivity and physicochemical properties. This compound serves as a critical building block in medicinal chemistry and agrochemical research, primarily functioning as a versatile intermediate for further derivatization via nucleophilic aromatic substitution and cross-coupling reactions [2].

Why 2-Chloro-6-ethylpyridine Cannot Be Casually Substituted by Other Chloropyridines


The specific 2-chloro-6-ethyl substitution pattern is not interchangeable with close analogs due to profound differences in steric and electronic properties that govern reactivity and selectivity. The 2-chloro group provides a reactive site for nucleophilic substitution and cross-coupling, while the 6-ethyl substituent exerts a steric and electronic influence that can fine-tune reaction outcomes [1]. Simple substitution of the ethyl group (e.g., with methyl) significantly alters steric hindrance and the electron-donating inductive effect, while changing the halogen (e.g., to bromine) drastically modifies the reactivity profile, with C-Br bonds being substantially more labile than C-Cl bonds in metal-catalyzed processes [2]. These variations can lead to different reaction rates, yields, and regioselectivity in synthetic applications, as the 6-position substituent strongly influences the reactivity of the 2-halogen [3]. Consequently, using a generic chloropyridine without the precise ethyl substitution could result in synthetic failure or suboptimal performance in applications requiring specific steric and electronic tuning.

Quantitative Differentiation Evidence for 2-Chloro-6-ethylpyridine (CAS 109201-46-9)


Lipophilicity and Molecular Properties: A Calculated Advantage Over Methyl and Unsubstituted Analogs

The calculated partition coefficient (XLogP3) for 2-Chloro-6-ethylpyridine is 2.6, representing a significant increase in lipophilicity compared to its 6-methyl analog (2-Chloro-6-methylpyridine, XLogP3 = 2.1) and the unsubstituted 2-chloropyridine (XLogP3 = 1.2) [1]. This 0.5 log unit increase relative to the methyl analog and a 1.4 log unit increase relative to the parent pyridine predicts enhanced membrane permeability and altered distribution properties. The molecular weight of 141.60 g/mol and topological polar surface area (TPSA) of 12.9 Ų are also key physicochemical parameters that influence compound behavior in biological systems [1].

Lipophilicity ADME Medicinal Chemistry

Steric and Electronic Modulation: Lewis Basicity and Nucleophilicity of the Pyridine Nitrogen

The presence of substituents at the 2- and 6-positions of the pyridine ring profoundly impacts the Lewis basicity and nucleophilicity of the nitrogen atom. A systematic study demonstrated that cumulative steric repulsion from substituents at these positions can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude [1]. While the study primarily investigated methyl and tert-butyl groups, the findings establish a clear class-level trend: the 6-ethyl substituent in 2-Chloro-6-ethylpyridine creates a steric environment intermediate between a methyl and a tert-butyl group. This directly influences the compound's ability to act as a ligand or base, a property not shared by mono-substituted analogs like 2-Chloro-4-ethylpyridine, where the 4-position substituent exerts a primarily electronic effect with minimal steric impact on the nitrogen.

Lewis Basicity Nucleophilicity Steric Hindrance

Synthetic Access and Economic Advantage: A Chloride-Based Building Block for Cross-Coupling

2-Chloro-6-ethylpyridine is a member of the 2-chloro-6-alkylpyridine class, which can be efficiently and selectively synthesized from 2,6-dichloropyridine via Suzuki-Miyaura coupling with alkyl boronic esters [1]. This synthetic strategy leverages the relatively low cost and broad commercial availability of heteroaryl chlorides compared to their bromo- and iodo-analogs [1]. While direct comparative yield data for 2-Chloro-6-ethylpyridine versus the 6-bromo analog in a specific reaction is not available from the provided sources, the inherent reactivity of the C-Cl bond makes it a more atom-economical and often more stable intermediate for subsequent transformations than the more reactive C-Br bond, which can be prone to unwanted side reactions [1]. This positions the chloro derivative as a practical choice for multi-step synthesis where controlled, sequential functionalization is required.

Cross-Coupling Suzuki-Miyaura Cost-Efficiency

Critical Role of the C6 Substituent in Pd-Catalyzed Arylation of 2-Bromopyridines

A study on the phosphine-free palladium-catalyzed C-H bond arylation of 6-substituted 2-bromopyridines demonstrated that the reactivity of the substrate is strongly dependent on the nature of the C6 substituent [1]. While 2-Chloro-6-ethylpyridine was not the direct substrate (the study used bromides), the findings establish a fundamental principle: the substituent at the 6-position (e.g., Br, CF₃, CH₃, CHO, morpholine) significantly influences the outcome of palladium-catalyzed reactions. The ethyl group in 2-Chloro-6-ethylpyridine would be expected to provide a specific steric and electronic environment distinct from these other substituents, thereby affecting reaction rates and yields in analogous transformations. This underscores that the 6-ethyl substitution pattern is a critical design element for achieving desired reactivity in metal-catalyzed processes.

C-H Activation Palladium Catalysis Regioselectivity

Optimal Research and Industrial Use Cases for 2-Chloro-6-ethylpyridine (CAS 109201-46-9)


Medicinal Chemistry: Optimization of Drug Candidate Lipophilicity

2-Chloro-6-ethylpyridine is an ideal building block for medicinal chemistry programs aiming to optimize the lipophilicity (LogP) of lead compounds. Its calculated XLogP3 of 2.6 provides a predictable increase in hydrophobicity compared to smaller alkyl-substituted analogs, which can be crucial for improving membrane permeability, oral bioavailability, and binding to hydrophobic protein pockets [1]. Researchers can confidently use this intermediate to explore structure-activity relationships (SAR) around pyridine-containing scaffolds, knowing that its physicochemical properties are well-defined and distinct from methyl or unsubstituted versions.

Organic Synthesis: Controlled, Sequential Cross-Coupling Reactions

The compound serves as a superior substrate for sequential cross-coupling strategies. The 2-chloro group can be selectively engaged in a first coupling reaction (e.g., Suzuki-Miyaura) under specific catalytic conditions, leaving the 6-ethyl group intact for further functionalization or to exert its steric and electronic influence on subsequent steps [1]. This contrasts with more reactive analogs like 2-bromo-6-ethylpyridine, which may lack the same level of selectivity and could lead to complex product mixtures. The chloride handle offers a practical balance between reactivity and stability for multi-step synthetic routes.

Coordination Chemistry and Catalysis: Tuning Ligand Steric Bulk

In the design of novel ligands for transition-metal catalysis, the steric environment around the pyridine nitrogen is a critical parameter. The 2-chloro and 6-ethyl groups in 2-Chloro-6-ethylpyridine create a specific steric profile that can modulate the coordination geometry, electronic properties, and ultimately the catalytic activity of the resulting metal complex [1]. This compound is particularly valuable when a ligand with intermediate steric demand is required—bulkier than a 2,6-dimethylpyridine but less encumbered than a 2,6-di-tert-butylpyridine—to fine-tune catalytic selectivity and activity.

Agrochemical Intermediate: Building Block for Novel Pesticides and Herbicides

The pyridine core is a privileged structure in agrochemicals, and 2-Chloro-6-ethylpyridine is recognized as a crucial intermediate for synthesizing a new generation of crop protection agents [1]. Its specific substitution pattern allows for the construction of diverse heterocyclic scaffolds found in modern herbicides, insecticides, and fungicides. The compound's established role as a building block in this sector makes it a strategic procurement item for R&D teams focused on developing next-generation agrochemical active ingredients [1].

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